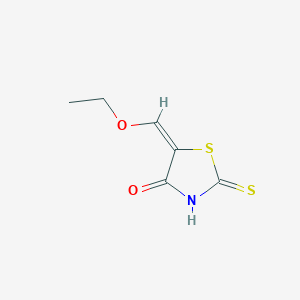
5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of ethoxymethylidene derivatives with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as 2-sulfanylidene-1,3-thiazolidin-4-one and 5-(methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.
Uniqueness
- The presence of the ethoxymethylidene group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H7NO2S2 |
|---|---|
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
(5E)-5-(ethoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-3-4-5(8)7-6(10)11-4/h3H,2H2,1H3,(H,7,8,10)/b4-3+ |
InChI-Schlüssel |
BPNCBJFIFVKUAA-ONEGZZNKSA-N |
Isomerische SMILES |
CCO/C=C/1\C(=O)NC(=S)S1 |
Kanonische SMILES |
CCOC=C1C(=O)NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


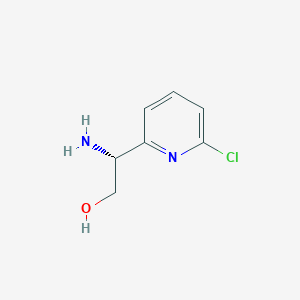
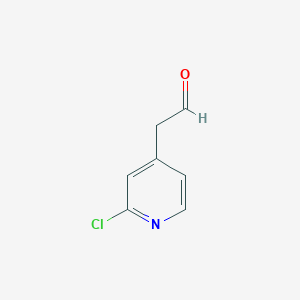
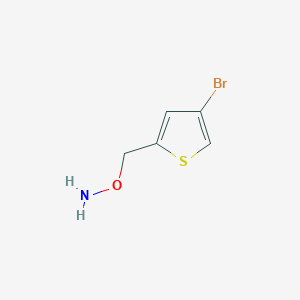

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
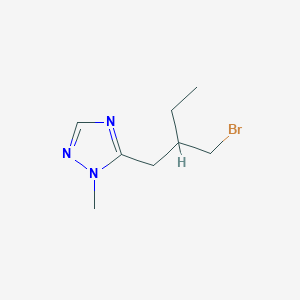
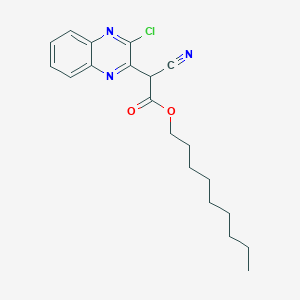
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
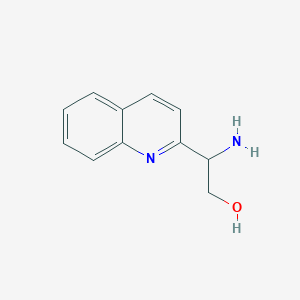

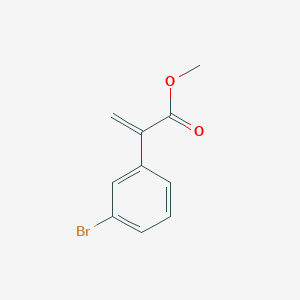
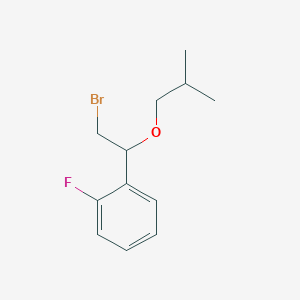
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
